Technical Guide: Trimethyl(methylthio)silane (TMMS)
Technical Guide: Trimethyl(methylthio)silane (TMMS)
This technical guide details the chemical properties, synthesis, and applications of Trimethyl(methylthio)silane (TMMS).
Executive Summary
Trimethyl(methylthio)silane (TMMS), also known as methylthiotrimethylsilane, is a specialized organosilicon reagent widely utilized in organic synthesis as a nucleophilic source of the methylthio (MeS–) group . Unlike traditional alkali metal thiolates (e.g., NaSMe), TMMS provides a "soft," non-basic thiolate equivalent that is activated by Lewis acids or fluoride ions. Its primary utility lies in the thiomethylation of electrophiles (such as alkyl halides and diazonium salts) and the protection/functionalization of carbonyl compounds under mild conditions. This guide outlines its physicochemical profile, mechanistic pathways, and standardized protocols for drug development applications.
Molecular Architecture & Physical Profile
TMMS is characterized by a weak Silicon-Sulfur (Si–S) bond, which drives its reactivity. The bond energy of Si–S (~60 kcal/mol) is significantly lower than that of Si–O (~108 kcal/mol), making the sulfur atom a labile leaving group in the presence of oxy-nucleophiles or a potent nucleophile when activated.
Table 1: Physicochemical Properties of Trimethyl(methylthio)silane
| Property | Value | Notes |
| CAS Number | 3908-55-2 | Unique Identifier |
| Formula | C₄H₁₂SSi | (CH₃)₃Si–S–CH₃ |
| Molecular Weight | 120.29 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Odor | Strong, unpleasant stench | Typical of organic sulfides |
| Boiling Point | 110–114 °C | @ 760 mmHg |
| Density | 0.848 g/mL | @ 25 °C |
| Refractive Index | ||
| Flash Point | 22 °C (71.6 °F) | Highly Flammable |
| Solubility | Soluble in organic solvents | Reacts with water/alcohols |
Synthetic Routes & Production
The industrial and laboratory synthesis of TMMS relies on the nucleophilic substitution of chlorotrimethylsilane (TMSCl). The reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis.
Core Synthesis Pathway
The most robust method involves the reaction of Sodium Methanethiolate (NaSMe) with Chlorotrimethylsilane (TMSCl) in an inert solvent (e.g., Ether or THF).
Figure 1: Synthesis of TMMS via nucleophilic displacement. Sodium methanethiolate acts as the nucleophile, displacing chloride from the silicon center.
Mechanistic Reactivity
The utility of TMMS stems from the Hard-Soft Acid-Base (HSAB) principle.
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Silicon Affinity for Oxygen: Silicon is a "hard" acid with an extreme affinity for oxygen (a "hard" base).
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Activation: When TMMS encounters an oxygenated electrophile (like an aldehyde or alcohol) in the presence of a Lewis Acid (LA) or Fluoride source (TBAF), the Si–S bond cleaves .
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Transfer: The trimethylsilyl group (TMS) binds to the oxygen, releasing the methylthio group (MeS–) to attack the electrophilic center.
Reaction Classes
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Thiomethylation of Aryl Diazonium Salts: Converts Ar–N₂⁺ to Ar–SMe (avoiding foul MeSH gas).
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Thioacetalization: Reacts with aldehydes/ketones to form O,S-acetals or S,S-acetals.
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Nucleophilic Substitution: Reacts with alkyl halides (R–X) in the presence of fluoride (TASF or TBAF) to yield R–SMe.
Experimental Protocol: Synthesis of Aryl Methyl Sulfides
Application: Drug discovery often requires the introduction of a methylthio group onto an aromatic ring. Using TMMS with aryldiazonium salts is safer and higher-yielding than using methanethiol gas.
Materials
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Substrate: 4-Nitrobenzenediazonium tetrafluoroborate (1.0 equiv).
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Reagent: Trimethyl(methylthio)silane (1.2 equiv).
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Solvent: Anhydrous Dimethylformamide (DMF).
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Catalyst (Optional): Copper(II) sulfide (CuS) can accelerate the reaction for unreactive substrates.
Step-by-Step Methodology
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Preparation (Inert Atmosphere):
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Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.
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Purge with Nitrogen (
) or Argon.
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Dissolution:
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Add 4-Nitrobenzenediazonium tetrafluoroborate (237 mg, 1.0 mmol) to the flask.
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Add anhydrous DMF (5.0 mL) via syringe. Stir until dissolved.
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Reagent Addition:
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Cool the mixture to 0 °C using an ice bath.
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Slowly add Trimethyl(methylthio)silane (144 mg, 170 µL, 1.2 mmol) dropwise via a gas-tight syringe.
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Note: Evolution of
gas and TMS-BF₄ formation will occur.
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Reaction:
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Allow the mixture to warm to Room Temperature (25 °C).
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Stir for 1–2 hours. Monitor conversion by TLC (or HPLC).
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Work-up:
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Quench the reaction by pouring into water (20 mL).
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Extract with Diethyl Ether (
mL). -
Wash combined organics with Brine (10 mL).
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Dry over anhydrous
, filter, and concentrate in vacuo.
-
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Purification:
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Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield Methyl 4-nitrophenyl sulfide .
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Mechanistic Pathway: Aryl Thiomethylation
The following diagram illustrates the transfer of the thiomethyl group to the aryl ring, driven by the formation of the stable Si–F bond (from the
Figure 2: Mechanistic pathway for the thiomethylation of diazonium salts. The affinity of Silicon for Fluorine (from the tetrafluoroborate anion) facilitates the release of the thiolate nucleophile.
Safety & Handling
Critical Warning: TMMS releases Methanethiol (MeSH) upon hydrolysis. MeSH is toxic and has an extremely low odor threshold (rotten cabbage).
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Engineering Controls: Always handle in a functioning chemical fume hood.
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PPE: Wear chemical-resistant gloves (Nitrile or Butyl rubber), safety goggles, and a lab coat.
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Fire Hazard: Flash point is 22 °C. Ground all equipment to prevent static discharge.
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Spill Management: Cover spills with activated carbon or vermiculite. Do not use water (hydrolysis releases toxic gas).
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Storage: Store under inert atmosphere (
/Ar) in a refrigerator (2–8 °C). Moisture sensitive.
References
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Synthesis of Aryl Sulfides: Use of Trimethyl(methylthio)silane in Ziegler-type reactions.
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Source:
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Physical Properties & CAS Data: Sigma-Aldrich Product Specific
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Source:
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General Reactivity of Silyl Sulfides: "Silicon in Organic Synthesis" (Colvin).
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Source:
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Safety Data Sheet (SDS): Trimethyl(methylthio)silane Hazards.
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Source:
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